2-Acetylpyridine
Overview
Description
2-Acetylpyridine is an organic compound with the chemical formula C₇H₇NO . It is a viscous, colorless liquid widely used as a flavoring substance. This compound is found in malt and produced by the Maillard reaction and nixtamalization. It contributes to the flavor of corn tortillas, popcorn, and beer .
Mechanism of Action
Target of Action
2-Acetylpyridine, an organic compound with the formula CH3COC5H4N , has been found to exhibit remarkable antibacterial activity . The primary targets of this compound are bacterial cells, specifically Staphylococcus aureus and Escherichia coli .
Mode of Action
The compound interacts with its bacterial targets, leading to cell wall/membrane disruption, inhibition of intracellular respiratory chain dehydrogenases (RCD) activity, destruction of reactive oxygen species (ROS), and depletion of glutathione (GSH) . This interaction results in the death of the bacteria, thereby exhibiting its antibacterial properties .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of bacterial cells, disrupting their cell wall/membrane and inhibiting key enzymatic activities . This leads to a series of downstream effects, including the destruction of reactive oxygen species and depletion of glutathione, which are crucial for the survival of the bacteria .
Pharmacokinetics
Given its use as a flavoring substance , it can be inferred that it is likely absorbed and metabolized in the body
Result of Action
The action of this compound results in significant molecular and cellular effects. At the molecular level, it disrupts the cell wall/membrane of bacteria and inhibits the activity of intracellular respiratory chain dehydrogenases . At the cellular level, these actions lead to the death of the bacteria, demonstrating the compound’s antibacterial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been reported to occur as an environmental pollutant in wastewater and in urban air contaminated with tobacco smoke . Additionally, its presence in various food products suggests that its action and efficacy might be influenced by the chemical composition of the surrounding environment . .
Biochemical Analysis
Biochemical Properties
2-Acetylpyridine is a volatile flavor compound found in rye bread crust and roasted sesame . It has also been identified as a key contributor to the “scented rice”-like aroma in Yahonkaoluo leaves and Xiangjing-8618 rice . The compound is prepared by acylation of 2-bromopyridine via the Grignard reagent .
Cellular Effects
It has been found that this compound-derived thiosemicarbazones exhibit cytotoxic effects . These compounds induce morphological changes characteristic of apoptotic death in tumor cells and show no toxicity against erythrocytes .
Molecular Mechanism
It is known that this compound-derived thiosemicarbazones partially inhibit tubulin assembly at high concentrations and induce cellular microtubule disorganization . This does not appear to be the main mechanism of cytotoxic activity .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies employing other nicotinamide analogs, such as 3-acetylpyridine, hold promise of providing additional animal models to gain insights into biochemical mechanisms underlying other neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyridine can be synthesized through the acylation of 2-bromopyridine via the Grignard reagent . Another method involves using 2-pyridine carboxylic acid as a raw material. The process includes several steps:
- Adding the first inert solvent and catalyst to 2-pyridine carboxylic acid, heating to 55-65°C, and adding a chlorinating agent dropwise.
- Adding an inorganic salt catalyst, a second inert solvent, alkaline matter, and malonic acid dialkyl ester to the reaction flask, followed by the dropwise addition of 2-pyridine carboxylic chloride.
- Refluxing the mixture in a solution of water, organic acid, and inorganic acid, then neutralizing with lye and extracting with an organic solvent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and minimal pollution .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyridine alcohol derivatives.
Substitution: It can participate in substitution reactions, forming various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include pyridine carboxylic acids, pyridine alcohols, and substituted pyridines .
Scientific Research Applications
2-Acetylpyridine has diverse applications in scientific research:
Comparison with Similar Compounds
2-Acetylpyridine can be compared with other similar compounds such as:
2-Acetylpyrazine: Similar in structure but differs in the position of the nitrogen atom in the ring.
3-Acetylpyridine: The acetyl group is attached to the third position of the pyridine ring.
4-Acetylpyridine: The acetyl group is attached to the fourth position of the pyridine ring
Uniqueness: this compound is unique due to its specific flavoring properties and its ability to form stable complexes with various metal ions, making it valuable in both the food industry and scientific research .
Properties
IUPAC Name |
1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVQEKCUACUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024409 | |
Record name | 1-(2-Pyridyl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |
Record name | 2-Acetylpyridine | |
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Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
189.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
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Solubility |
Soluble in ether and acids, Soluble (in ethanol) | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.077-1.084 | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.37 [mmHg] | |
Record name | 2-Acetylpyridine | |
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CAS No. |
1122-62-9, 30440-88-1 | |
Record name | 2-Acetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |
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Record name | 2-Acetylpyridine | |
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Record name | Acetylpyridine (mixed isomers) | |
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Record name | 2-ACETYLPYRIDINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |
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Record name | Ethanone, 1-(2-pyridinyl)- | |
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Record name | 1-(2-Pyridyl)-1-ethanone | |
Source | EPA DSSTox | |
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Record name | Methyl 2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |
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Record name | 2-ACETYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |
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Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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